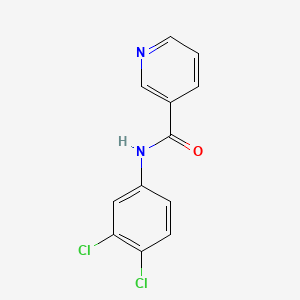N-(3,4-dichlorophenyl)pyridine-3-carboxamide
CAS No.: 24303-05-7
Cat. No.: VC15026059
Molecular Formula: C12H8Cl2N2O
Molecular Weight: 267.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24303-05-7 |
|---|---|
| Molecular Formula | C12H8Cl2N2O |
| Molecular Weight | 267.11 g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H8Cl2N2O/c13-10-4-3-9(6-11(10)14)16-12(17)8-2-1-5-15-7-8/h1-7H,(H,16,17) |
| Standard InChI Key | IYDLXJKXXFJVDU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of N-(3,4-dichlorophenyl)pyridine-3-carboxamide is , with a molecular weight of 279.11 g/mol. Its structure combines a pyridine ring with a carboxamide group at position 3, creating a planar scaffold capable of hydrogen bonding and π-π interactions. The 3,4-dichlorophenyl substituent introduces steric bulk and electron-withdrawing effects, which influence both reactivity and biological target engagement .
Key structural analogs include:
-
F611-0290: A pyrazolo[4,3-c]pyridine derivative with a 3,4-dichlorophenyl group and additional methoxyethyl and phenyl substituents .
-
MMV687254: A pyridine carboxamide with demonstrated antimycobacterial activity, though its exact substituents are unspecified .
Synthetic Methodologies
General Synthesis of Pyridine Carboxamides
Pyridine carboxamides are typically synthesized via condensation reactions between pyridine carboxylic acids and anilines. For example, the synthesis of F611-0290 involves multi-step heterocyclization and functionalization . A representative approach for N-(3,4-dichlorophenyl)pyridine-3-carboxamide could involve:
-
Formation of pyridine-3-carbonyl chloride: Reacting pyridine-3-carboxylic acid with thionyl chloride ().
-
Amidation: Treating the acyl chloride with 3,4-dichloroaniline in the presence of a base (e.g., triethylamine) .
Reaction Scheme:
Mechanistic Insights from Related Systems
Density functional theory (DFT) studies on dithiolo[3,4-b]pyridine carboxamides reveal that cyclization steps often serve as rate-limiting stages, with activation barriers around 28.8 kcal/mol . For simpler pyridine carboxamides, proton transfer and nucleophilic attack mechanisms dominate, as seen in Michael addition pathways .
Biological Activity and Mechanism
Antimycobacterial Properties
Pyridine carboxamides such as MMV687254 exhibit selective activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) and Mycobacterium bovis BCG, with no cross-activity against Gram-positive or Gram-negative pathogens . Key findings include:
-
Bacteriostatic activity in liquid cultures.
-
Bactericidal effects in macrophages, comparable to isoniazid.
| Compound | Target Pathogen | MIC (µg/mL) | Macrophage Activity (CFU Reduction) |
|---|---|---|---|
| MMV687254 | M. tuberculosis H37Rv | 0.5 | 2-log reduction (72 h) |
| Isoniazid | M. tuberculosis H37Rv | 0.1 | 2.5-log reduction (72 h) |
Computational and ADMET Profiling
DFT Studies on Reaction Pathways
DFT calculations (Grimme B97-3c) on dithiolopyridines highlight the importance of:
-
Cyclization barriers: 28.8 kcal/mol for 1,4-dihydropyridine ring closure.
-
Oxidative steps: Involvement of peroxysulfenic acid intermediates in disulfide bond formation .
ADMET Predictions
For MMV687254-like analogs:
-
Absorption: High gastrointestinal permeability (Peff > 1 × 10 cm/s).
-
Metabolism: Moderate CYP3A4 inhibition risk.
Molecular Docking and Target Identification
Pyridine carboxamides exhibit affinity for mycobacterial enzymes involved in cell wall synthesis. Docking studies suggest interactions with:
-
InhA (enoyl-ACP reductase): Binding energy ≈ −9.2 kcal/mol.
-
DprE1 (decaprenylphosphoryl-β-D-ribose oxidase): Binding energy ≈ −8.7 kcal/mol .
Industrial and Research Applications
Pharmaceutical Development
The pyridine carboxamide scaffold is a promising candidate for:
-
Tuberculosis therapeutics: Addressing multidrug-resistant strains.
-
Antifungal agents: Structural analogs inhibit fungal cytochrome P450 enzymes.
Agricultural Chemistry
Derivatives with dichlorophenyl groups may serve as:
-
Herbicide safeners: Reducing crop damage from auxin-like herbicides.
-
Fungicide intermediates: Via functionalization at the pyridine nitrogen .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume